![molecular formula C20H17ClO5 B2875766 {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 577964-56-8](/img/structure/B2875766.png)
{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid, also known as clopidogrel carboxylic acid, is a derivative of clopidogrel, which is a widely used antiplatelet drug. Clopidogrel carboxylic acid is a metabolite of clopidogrel and is formed by the oxidation of the thiol group of clopidogrel. The compound has been studied extensively for its potential therapeutic applications and its mechanism of action.
Mechanism Of Action
Clopidogrel carboxylic acid exerts its antiplatelet effect by irreversibly inhibiting the P2Y12 receptor on platelets. This prevents the activation of the glycoprotein IIb/IIIa receptor and the subsequent aggregation of platelets. The compound also inhibits the formation of thromboxane A2, which is a potent vasoconstrictor and platelet aggregator.
Biochemical And Physiological Effects
Clopidogrel carboxylic acid has been shown to reduce platelet aggregation and thrombus formation in vitro and in vivo. The compound also reduces the risk of cardiovascular events such as myocardial infarction, stroke, and cardiovascular death. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
Clopidogrel carboxylic acid is a widely used compound in laboratory experiments due to its well-established mechanism of action and its ability to inhibit platelet aggregation. However, the compound has some limitations such as its low solubility in aqueous solutions and its instability in acidic conditions.
Future Directions
There are several future directions for the research on {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid carboxylic acid. One area of interest is the development of new antiplatelet drugs based on the structure of {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid carboxylic acid. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of the compound in different patient populations. Additionally, the compound has potential applications in the treatment of other diseases such as cancer and Alzheimer's disease.
Synthesis Methods
Clopidogrel carboxylic acid can be synthesized by the oxidation of {7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid using various oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid, and sodium periodate. The reaction is carried out in an organic solvent such as methanol or acetonitrile and the product is purified by column chromatography.
Scientific Research Applications
Clopidogrel carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit platelet aggregation and reduce the risk of thrombosis. The compound has also been studied for its potential use in the treatment of cardiovascular diseases such as acute coronary syndrome, stroke, and peripheral artery disease.
properties
IUPAC Name |
2-[7-[(4-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-11-15-7-8-17(25-10-13-3-5-14(21)6-4-13)12(2)19(15)26-20(24)16(11)9-18(22)23/h3-8H,9-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVOJEVXYKYSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

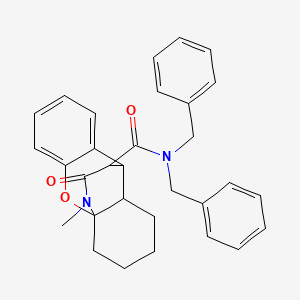
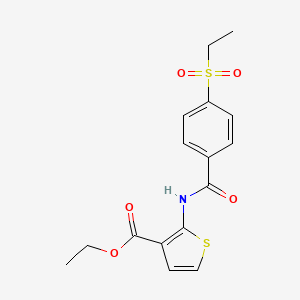
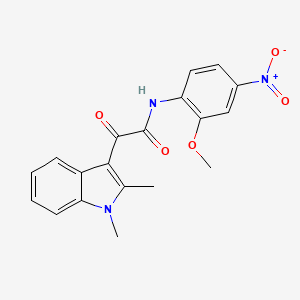
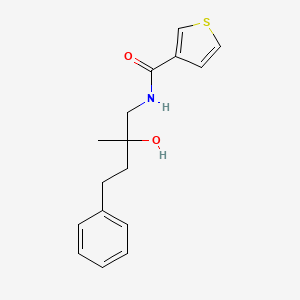
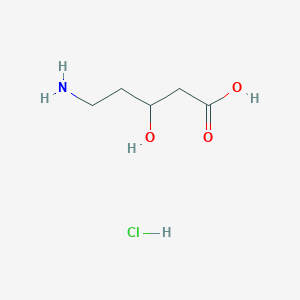
![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2875693.png)
![3-Methoxy-1-azaspiro[4.4]nonane](/img/structure/B2875694.png)

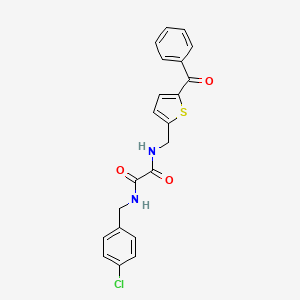
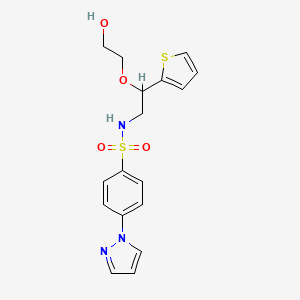
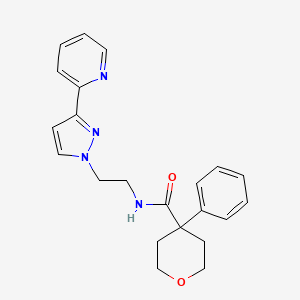
![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2875704.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2875705.png)
